2-(4-methoxyphenyl)-N-[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
2-(4-methoxyphenyl)-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a methoxyphenyl group, a pyridinyl group, and a thiadiazolyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 5-(3-pyridinyl)-1,3,4-thiadiazol-2-amine under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques like chromatography and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group in the thiadiazole ring can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of 2-(4-hydroxyphenyl)-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide.
Reduction: Formation of 2-(4-methoxyphenyl)-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide with an amine group.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(4-methoxyphenyl)-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The thiadiazole ring is known to interact with metal ions, which can modulate the activity of metalloenzymes .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenyl)-N-[5-(2-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide
- 2-(4-methoxyphenyl)-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide
- 2-(4-methoxyphenyl)-N-[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]acetamide
Uniqueness
The unique combination of the methoxyphenyl, pyridinyl, and thiadiazolyl groups in 2-(4-methoxyphenyl)-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide provides distinct chemical and biological properties that are not observed in similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H14N4O2S |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-N-(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H14N4O2S/c1-22-13-6-4-11(5-7-13)9-14(21)18-16-20-19-15(23-16)12-3-2-8-17-10-12/h2-8,10H,9H2,1H3,(H,18,20,21) |
InChI Key |
MROBHPKYRCVSQP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)C3=CN=CC=C3 |
Origin of Product |
United States |
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